molecular formula C23H21N3O5 B554358 (S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 19647-71-3

(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B554358
CAS RN: 19647-71-3
M. Wt: 419,41 g/mole
InChI Key: JZPHGMKKKDRFSU-NRFANRHFSA-N
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Description

The compound “(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of various pharmaceuticals and pesticides .


Synthesis Analysis

Carbamates can be synthesized through a simple nucleophilic substitution reaction . In the case of 4-nitrophenylchloroformate carbamates, they were synthesized using a similar method and the products were characterized by IR, NMR, Mass spectra, and CHN analysis .


Chemical Reactions Analysis

Carbamates, including 4-nitrophenylchloroformate carbamates, can exhibit promising antibacterial and antifungal activity . They can also show strong antioxidant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as IR, NMR, and Mass spectra. For instance, a carbamate of 4-nitrophenylchloroformate was found to be a brown solid with a melting point of 97.7 °C .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Urea derivatives synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a compound related to the one you mentioned, have been studied for their antimicrobial activities .
  • Methods of Application : These urea derivatives were synthesized in absolute benzene at room temperature by interaction of the base compound with the corresponding isocyanate . The resulting ureas were solid substances and were separated from reaction mixes by filtration with negative pressure and washing with benzene on the filter .
  • Results : Of the eight ureas synthesized, only one compound had weak antimicrobial activity in relation to B. cereus and Candida spp . Another study showed that the compounds synthesized showed the greatest levels of activity against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .

Catalytic Reduction of 4-Nitrophenol

  • Scientific Field : Nanostructured Materials
  • Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
  • Methods of Application : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol .
  • Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, 4-nitrophenyl carbonate, a related compound, is classified as an eye irritant and skin irritant .

Future Directions

Carbamates have a wide range of applications, particularly in the pharmaceutical industry. The compounds that exhibited promising activity in vitro and in silico could serve as the basis for the discovery of a new generation of antimicrobial and antioxidant agents .

properties

IUPAC Name

benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPHGMKKKDRFSU-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428581
Record name Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

CAS RN

19647-71-3
Record name Phenylmethyl N-[(1S)-2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19647-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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